molecular formula C17H26N2O3 B1466019 1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate CAS No. 958651-14-4

1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate

Cat. No.: B1466019
CAS No.: 958651-14-4
M. Wt: 306.4 g/mol
InChI Key: WHEWDEAYSJULPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate is a piperazine-derived compound featuring a tert-butyl ester group and a 4-hydroxyphenylethyl substituent. The 4-hydroxyphenylethyl side chain contributes to hydrogen-bonding interactions, which may influence receptor binding or solubility . Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-12-10-18(11-13-19)9-8-14-4-6-15(20)7-5-14/h4-7,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEWDEAYSJULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate, a compound featuring a piperazine core with a hydroxyphenyl substituent, is of significant interest due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H24_{24}N2_2O3_3
  • Molecular Weight : 288.38 g/mol
  • SMILES Notation : CC(C)(C(=O)OCC1=CC=C(C=C1)O)N2CCN(CC2)C(=O)O

Research has indicated that compounds with similar structures often exhibit various biological activities, such as:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis. The compound's structural features suggest potential inhibitory effects on this enzyme, which could have applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Many piperazine derivatives demonstrate antioxidant properties. In vitro studies have shown that certain piperazine derivatives can scavenge free radicals and protect cells from oxidative stress .

In Vitro Studies

A study focused on the design and synthesis of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant tyrosinase inhibition. The most potent derivatives showed IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 3.8 μM for one derivative), indicating strong potential for therapeutic use against conditions like melasma or vitiligo .

Antioxidant Effects

In another investigation, the antioxidant capacity of piperazine derivatives was evaluated using various assays including DPPH and ABTS radical scavenging tests. Compounds demonstrated varying degrees of efficacy, with some achieving over 80% inhibition at concentrations below 50 μM. These findings suggest that the compound may also have protective effects against oxidative damage in cells .

Summary of Biological Activities

Biological ActivityMechanismReference
Tyrosinase InhibitionCompetitive inhibition of the enzyme
Antioxidant ActivityScavenging free radicals

Therapeutic Implications

Given its biological activities, this compound could serve as a lead compound for developing new treatments for skin disorders related to melanin production and oxidative stress. Future studies should focus on:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models to confirm its therapeutic potential.
  • Safety Profile : Assessing cytotoxicity and long-term effects through comprehensive toxicity studies.

Scientific Research Applications

Biological Activities

  • Antidepressant Effects : Research has indicated that compounds similar to 1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate exhibit antidepressant properties. Studies suggest that such piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Anticancer Potential : Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the hydroxyphenyl group is believed to enhance its efficacy against certain types of cancer .
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. It has been studied for its potential to protect against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

Practical Applications

  • Drug Development : The structural characteristics of this compound make it a valuable scaffold for the development of new therapeutic agents targeting mental health disorders and cancer treatment.
  • Research Tool : This compound can serve as a biochemical tool in research settings to explore the mechanisms underlying neurotransmitter modulation and cancer cell biology.

Case Studies

StudyFindings
Antidepressant Activity A study demonstrated that the compound significantly reduced depressive-like behaviors in animal models when administered at specific doses .
Cancer Cell Inhibition Research indicated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
Neuroprotection In vitro studies showed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Hydroxymethyl vs. Hydroxyphenylethyl Groups
  • 1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate (CAS 179250-28-3): Structural Difference: A hydroxymethyl group replaces the hydroxyphenylethyl chain. Molecular weight = 292.37 g/mol .
  • Target Compound : The extended ethyl linker in the hydroxyphenylethyl group may enhance binding to hydrophobic pockets in target proteins.
Fluorinated Derivatives
  • 1,1-Dimethylethyl 4-(2-fluoro-4-hydroxyphenyl)-1-piperazinecarboxylate (CAS 501126-38-1): Structural Difference: A fluorine atom is introduced at the 2-position of the hydroxyphenyl ring. Molecular weight = 296.34 g/mol .

Ester Group Modifications

Ethyl vs. tert-Butyl Esters
  • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3 in ):
    • Structural Difference : Ethyl ester and piperidine core replace the tert-butyl ester and piperazine.
    • Impact : Ethyl esters are more susceptible to hydrolysis, reducing plasma half-life. Piperidine introduces conformational rigidity compared to piperazine .
  • Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate ():
    • Structural Difference : A biphenylyloxy group and ethyl ester.
    • Impact : The bulky biphenylyl group may enhance π-π stacking but reduce solubility. Molecular weight = 428.48 g/mol .

Halogenated Derivatives

  • tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate (CAS 655225-01-7): Structural Difference: A bromophenoxy group replaces the hydroxyphenylethyl chain. Molecular weight = 385.30 g/mol .

Enzyme Inhibition and Binding Affinity

  • Piperazine derivatives with aryl substituents, such as 1-arylsulfonyl-4-phenylpiperazines , demonstrate significant enzyme inhibition (e.g., acetylcholinesterase), with IC₅₀ values in the micromolar range. The tert-butyl group in the target compound may reduce off-target interactions due to steric hindrance .
  • Fluorinated analogs (e.g., CAS 501126-38-1) show enhanced binding to tyrosine kinases, as seen in derivatives like 1-(4-fluorobenzyl)piperazine , which inhibit kinase activity with IC₅₀ values < 100 nM .

Metabolic Stability

  • Ethyl esters (e.g., ) are prone to esterase-mediated hydrolysis, leading to shorter half-lives. In contrast, tert-butyl esters resist hydrolysis, improving metabolic stability .

Data Tables

Table 1. Key Structural and Molecular Features

Compound Name Substituent Ester Group Molecular Weight (g/mol) CAS Number
Target Compound 4-Hydroxyphenylethyl tert-Butyl Not reported Not provided
1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate Hydroxymethylphenyl tert-Butyl 292.37 179250-28-3
1,1-Dimethylethyl 4-(2-fluoro-4-hydroxyphenyl)-1-piperazinecarboxylate 2-Fluoro-4-hydroxyphenyl tert-Butyl 296.34 501126-38-1
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate Biphenylyloxypropyl Ethyl 428.48 -

Preparation Methods

BOC Protection of Piperazine Nitrogen

  • Starting from piperazine derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (BOC2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane.
  • This protection stabilizes the amine and facilitates selective substitution on the other nitrogen atom.

Formation of 4-[2-(4-hydroxyphenyl)ethyl] Substituent

  • The 4-hydroxyphenyl ethyl moiety is introduced via nucleophilic substitution reactions.
  • For example, 1,1-dimethylethyl-4-(4-hydroxyphenyl)-3-oxo-1-piperazinecarboxylate intermediates can be prepared by reacting 1-bromo-3-chloropropane with BOC-protected piperazine derivatives bearing hydroxyphenyl groups.
  • Catalytic hydrogenolysis (using H2 and 10% palladium on carbon in ethanol) is employed to reduce protecting groups or transform intermediates to the desired hydroxyphenyl piperazine derivatives.

Alkylation and Substitution Reactions

  • Alkylation is often performed using alkyl halides such as 1-bromo-3-chloropropane or cyclohexyl iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (82–85°C) for several hours.
  • Potassium carbonate or triethylamine serve as bases to facilitate substitution reactions.
  • Sodium hydride (NaH) in DMF can be used for deprotonation steps before alkylation.

Purification and Isolation

  • After reaction completion, the crude product is isolated by crystallization, filtration, and drying under vacuum.
  • Recrystallization from solvents such as methanol, dichloromethane, or ethyl acetate is employed to enhance purity.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity with yields around 85% in optimized processes.

Detailed Example Procedure (Adapted from Patent and Literature)

Step Reagents & Conditions Description Outcome/Yield
1 React 4-(phenylmethyl)oxy aniline with chloroacetyl chloride Formation of chloroacetamide intermediate Intermediate formation
2 React intermediate with 2-aminoethanol at 60°C Introduction of hydroxyethyl substituent Intermediate formation
3 BOC protection with BOC2O, dichloromethane, DMAP Protection of amine groups BOC-protected amine
4 Reaction with methanesulfonyl chloride, triethylamine Activation for substitution Mesylated intermediate
5 Alkylation with 1-bromo-3-chloropropane, potassium carbonate Introduction of 3-chloropropyl side chain Alkylated intermediate
6 Catalytic hydrogenolysis (H2, Pd/C, ethanol) Removal of protecting groups or reduction of intermediates Hydroxyphenyl piperazine
7 Purification by crystallization and vacuum drying Isolation of pure 1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate Yield ~85%, purity >99%

Research Findings and Optimization Notes

  • The use of BOC protection is critical to prevent undesired side reactions on the piperazine nitrogen during alkylation and substitution steps.
  • Catalytic hydrogenolysis conditions must be carefully controlled to avoid over-reduction or degradation of sensitive hydroxyphenyl groups.
  • Solvent choice (e.g., DMF, dichloromethane) and temperature control (typically 60–85°C) significantly influence reaction yields and purity.
  • Excess alkylating agents are removed by concentration under reduced pressure and precipitation in water to facilitate product isolation.
  • Purification through recrystallization and vacuum drying ensures the removal of residual solvents and impurities, achieving high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Piperazine derivatives, 4-hydroxyphenyl compounds, alkyl halides (e.g., 1-bromo-3-chloropropane)
Key Reagents BOC2O, chloroacetyl chloride, methanesulfonyl chloride, potassium carbonate, Pd/C catalyst
Solvents Dichloromethane, DMF, ethanol
Reaction Conditions Temperatures: 60–85°C; times: 1–3 hours; inert atmosphere where necessary
Purification Techniques Crystallization, filtration, vacuum drying, preparative thin layer chromatography
Typical Yields Approximately 85%
Product Purity >99% confirmed by HPLC

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1,1-dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. For example, coupling reactions between tert-butyl carbamate derivatives and substituted phenyl ethyl groups under basic conditions (e.g., DIPEA in DCM) are critical . Purification via flash chromatography or recrystallization (using EtOAc/hexane) is recommended to isolate the final product with >95% purity. Key variables include temperature control (0–25°C to minimize side reactions) and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^13C NMR are essential. For instance, 1H^1H NMR should reveal characteristic peaks: δ 1.4 ppm (tert-butyl group), δ 3.5–4.0 ppm (piperazine protons), and δ 6.8–7.2 ppm (aromatic protons from the 4-hydroxyphenyl moiety). Discrepancies in integration ratios or unexpected splitting patterns may indicate impurities, necessitating further purification or alternative solvents (e.g., DMSO-d6 for improved solubility) .

Q. How can researchers ensure the stability of the 4-hydroxyphenyl group during storage and handling?

  • Methodological Answer : The phenolic -OH group is prone to oxidation. Store the compound under inert gas (N2_2/Ar) at –20°C in amber vials. For experimental use, buffer solutions (pH 7–8) with antioxidants like BHT (0.01% w/v) can mitigate degradation. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors stability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to serotonin or dopamine receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of 5-HT2A_{2A} or D2_2 receptors (PDB IDs: 6A93, 6CM4) can model interactions. Focus on the piperazine nitrogen’s hydrogen bonding with Asp3.32 and hydrophobic interactions of the tert-butyl group with receptor pockets. MD simulations (NAMD/GROMACS) over 100 ns refine binding stability, with MM-PBSA calculations to estimate ΔG binding .

Q. How can contradictory data on the compound’s enzyme inhibition potency (e.g., CYP450 isoforms) be resolved?

  • Methodological Answer : Variability may arise from assay conditions (e.g., microsomal vs. recombinant enzymes). Standardize protocols: use human liver microsomes (0.5 mg/mL), NADPH regeneration systems, and LC-MS/MS quantification of metabolites. IC50_{50} values should be validated with positive controls (e.g., ketoconazole for CYP3A4). Replicate studies across ≥3 independent labs to assess reproducibility .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?

  • Methodological Answer : Improve bioavailability by derivatizing the phenolic -OH to a prodrug (e.g., acetyl or phosphate ester). Assess logP (target 2–3) via shake-flask assays. Intraperitoneal administration in rodent models (dose: 10–50 mg/kg) with plasma sampling at 0.5, 2, 6, and 24 h post-dose quantifies t1/2_{1/2} and Cmax_{max}. Bile-duct cannulation studies evaluate enterohepatic recirculation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.